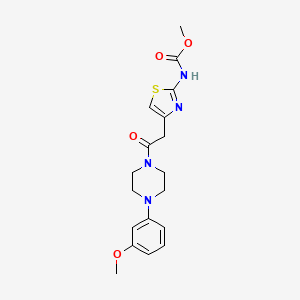![molecular formula C11H10N4OS B2913400 3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1351398-13-4](/img/structure/B2913400.png)
3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting with the formation of an indole core. One common approach is the cyclization of methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates. The reaction conditions often require the use of a strong base, such as triethylamine, and heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and thiols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Additionally, its anti-inflammatory and anticancer activities make it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its potential therapeutic uses. Its ability to modulate biological pathways and interact with various molecular targets suggests it could be developed into a new class of drugs for treating infections, inflammation, and cancer.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex compounds.
Mécanisme D'action
The mechanism by which 3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be due to the induction of apoptosis in cancer cells or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with anticancer properties.
Thiobarbituric acid: A compound with similar thioxo groups and potential biological activities.
Pyrimido[5,4-b]indole derivatives: Other derivatives within the same chemical family, often used in drug development.
Uniqueness: What sets 3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one apart from these compounds is its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a unique candidate for further research and development.
Propriétés
IUPAC Name |
3-amino-8-methyl-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFORFYDFUPSIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)


![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)

![3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2913331.png)
![(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2913332.png)
![3-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)




